Fmoc-Ser(tBu)-OH

描述

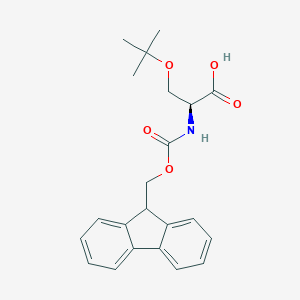

Fmoc-Ser(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-L-serine tert-butyl ester, is a derivative of the amino acid serine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc/tBu strategy, where the 9-fluorenylmethoxycarbonyl group protects the amino group, and the tert-butyl group protects the hydroxyl group of serine. This compound is essential in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OH typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl dimethylsilyl chloride in the presence of imidazole. This step is followed by the protection of the amino group with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction conditions are generally mild, and the reactions are carried out in solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography .

化学反应分析

Types of Reactions

Fmoc-Ser(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the 9-fluorenylmethoxycarbonyl group is typically achieved using piperidine in dimethylformamide.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides or proteins with the desired sequence of amino acids. The deprotected serine can participate in further peptide bond formation, leading to the synthesis of longer peptide chains .

科学研究应用

Fmoc-Ser(tBu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins using solid-phase peptide synthesis.

Drug Development: Peptides synthesized using this compound are used in the development of new drugs and therapeutic agents.

Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Industrial Applications: This compound is used in the production of peptide-based materials and products.

作用机制

The mechanism of action of Fmoc-Ser(tBu)-OH involves the protection and deprotection of the amino and hydroxyl groups of serine during peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis. The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue. These protecting groups are removed under specific conditions, allowing the serine to participate in peptide bond formation .

相似化合物的比较

Similar compounds to Fmoc-Ser(tBu)-OH include:

Fmoc-Thr(tBu)-OH: 9-fluorenylmethoxycarbonyl-L-threonine tert-butyl ester, which has a similar structure but with an additional methyl group on the side chain.

Fmoc-Tyr(tBu)-OH: 9-fluorenylmethoxycarbonyl-L-tyrosine tert-butyl ester, which has a phenolic hydroxyl group instead of the aliphatic hydroxyl group of serine.

Uniqueness

This compound is unique due to its specific protecting groups that provide stability and ease of removal under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the integrity of the amino acid residues is crucial .

生物活性

Fmoc-Ser(tBu)-OH, or Fmoc-protected serine with a t-butyl side chain, is a significant compound in peptide synthesis and has been widely studied for its biological activity. This article delves into its applications, synthesis methods, and biological properties, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of 397.44 g/mol. It is characterized by high purity levels, typically exceeding 99% as determined by HPLC methods, and exhibits enantiomeric purity of at least 99.8% .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. The method is preferred due to its ability to produce high-yield peptides with minimal purification steps. The Fmoc protection group facilitates selective deprotection during the synthesis process .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Protection of serine with Fmoc group |

| 2 | Introduction of t-butyl side chain |

| 3 | Coupling with other amino acids in SPPS |

| 4 | Deprotection and cleavage from resin |

Antioxidant Properties

Recent studies have demonstrated that this compound can influence the self-assembly of peptides, contributing to materials science applications. Its role in forming structured peptide assemblies suggests potential antioxidant capabilities .

Case Study: Morpholine Derivatives

In research focused on synthesizing morpholine and thiomorpholine derivatives, this compound was utilized as a key building block. The study highlighted its effectiveness in creating complex molecular structures, showcasing its versatility in medicinal chemistry .

Table 2: Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | 0.121 ± 0.01 AsEAC | |

| ABTS Scavenging | 0.173 ± 0.03 GaEAC | |

| FRAP Assay | 2.21 ± 0.23 mM FeSO4 eq. |

The biological activity of this compound may be attributed to its structural features that allow it to interact with free radicals effectively. Its hydrophobic residues enhance its ability to engage with lipid bilayers, potentially leading to improved radical scavenging capabilities .

Applications in Drug Development

This compound serves as a crucial reagent in peptide synthesis for drug development. Its utility extends to various therapeutic areas, including cancer treatment and neuroprotection, due to its antioxidant properties and ability to form bioactive peptides.

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REITVGIIZHFVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868060 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-33-8 | |

| Record name | O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fmoc-Ser(tBu)-OH suitable for solid-phase peptide synthesis?

A1: this compound is designed for solid-phase peptide synthesis due to its orthogonal protecting groups. The Fmoc group protects the alpha-amino group and can be removed under mild basic conditions, while the tBu group protects the hydroxyl side chain of serine and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids in a controlled manner during peptide synthesis [, ].

Q2: How does the tert-butyl group influence the self-assembly properties of this compound compared to unprotected serine?

A2: The tert-butyl group significantly impacts the self-assembly of this compound. While unprotected serine wouldn't readily self-assemble in solution due to its hydrophilic nature, this compound forms flower-like structures at lower concentrations and long rods at higher concentrations []. This self-assembly is driven by intermolecular interactions, including hydrogen bonding and π-π stacking between the aromatic Fmoc groups [].

Q3: Can the morphology of this compound self-assembled structures be controlled?

A3: Yes, research has shown that altering the concentration and temperature can control the morphology of this compound self-assembled structures. For instance, heating the flower-like structures formed at lower concentrations results in the formation of small rods. Furthermore, heating the long rods obtained at higher concentrations leads to the development of large flower-like structures []. This suggests that manipulating these parameters can fine-tune the self-assembly process for desired outcomes.

Q4: Are there any stereochemical considerations when using this compound in peptide synthesis?

A4: Yes, racemization, the undesired conversion of a pure enantiomer into a mixture, is a concern in peptide synthesis. Studies have investigated racemization of this compound during continuous-flow solid-phase peptide synthesis []. Minimizing racemization is crucial to maintain the desired stereochemistry of the final peptide product and ensure its biological activity.

Q5: What are some applications of this compound beyond standard peptide synthesis?

A5: this compound has been used as a starting material in the solid-phase synthesis of various heterocyclic compounds. Researchers have successfully synthesized benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides [] and morpholine-3-carboxylic acid derivatives [] utilizing this compound. These applications highlight the versatility of this compound as a building block in organic synthesis beyond traditional peptide chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。